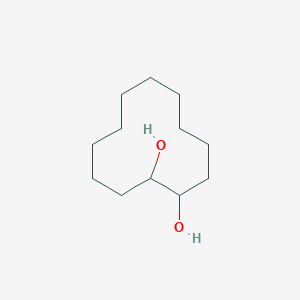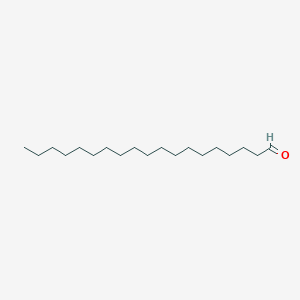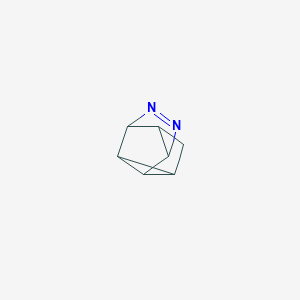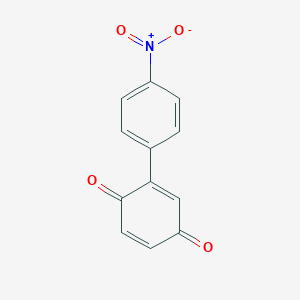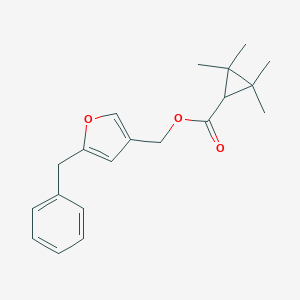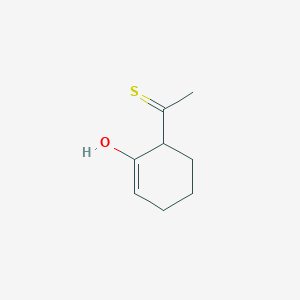
Cyclohexanone, 2-(thioacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(thioacetyl)- is an organic compound that is commonly used in scientific research for its unique properties. This compound is also known as 2-(thioacetyl)cyclohexanone or TAC and has a molecular formula of C8H12OS. TAC is a yellow liquid that has a strong odor and is soluble in organic solvents such as ethanol and chloroform.
Mecanismo De Acción
The mechanism of action of TAC is not well understood. However, it is believed that TAC acts as a nucleophile and can react with various electrophiles to form thioesters. TAC has also been shown to undergo various chemical reactions, including oxidation and reduction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of TAC. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. TAC has also been shown to have antimicrobial properties and has been used in the development of antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TAC in lab experiments is its ease of synthesis. TAC is also relatively stable and can be stored for extended periods of time. However, one limitation of TAC is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the use of TAC in scientific research. One potential application is in the development of new antibacterial agents. TAC has been shown to have antimicrobial properties and could be used as a starting point for the development of new drugs. Another potential application is in the synthesis of new heterocyclic compounds, which could have potential applications in the pharmaceutical industry. Overall, TAC is a versatile compound that has potential applications in a variety of scientific research areas.
Métodos De Síntesis
TAC can be synthesized by reacting cyclohexanone with thioacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields TAC and water as the byproduct. The synthesis of TAC is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
TAC has been used in a variety of scientific research applications due to its unique properties. One of the most common applications of TAC is in the synthesis of thioesters, which are important intermediates in organic synthesis. TAC has also been used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
15578-82-2 |
|---|---|
Nombre del producto |
Cyclohexanone, 2-(thioacetyl)- |
Fórmula molecular |
C8H12OS |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
1-(2-hydroxycyclohex-2-en-1-yl)ethanethione |
InChI |
InChI=1S/C8H12OS/c1-6(10)7-4-2-3-5-8(7)9/h5,7,9H,2-4H2,1H3 |
Clave InChI |
APYYINKRGGMOSK-UHFFFAOYSA-N |
SMILES |
CC(=S)C1CCCC=C1O |
SMILES canónico |
CC(=S)C1CCCC=C1O |
Sinónimos |
1-(2-hydroxy-1-cyclohex-2-enyl)ethanethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



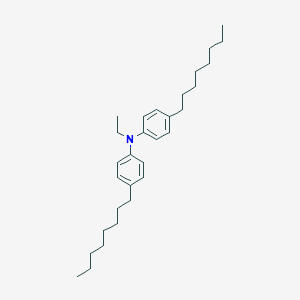
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)



![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
